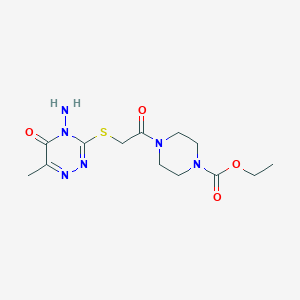

Ethyl 4-(2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-triazin-5-one core linked to a piperazine moiety via a thioacetyl bridge. The triazin ring system is substituted with an amino group at position 4 and a methyl group at position 6, while the piperazine is functionalized with an ethyl carboxylate group. The thioether and acetyl groups may enhance metabolic stability and membrane permeability compared to oxygen-containing analogs .

Properties

IUPAC Name |

ethyl 4-[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4S/c1-3-23-13(22)18-6-4-17(5-7-18)10(20)8-24-12-16-15-9(2)11(21)19(12)14/h3-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFOYXQFKBIXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C(=O)N2N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with ethyl 4-chloroacetylpiperazine-1-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-(2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Piperazine-Containing Derivatives

Compounds with piperazine moieties, such as those in , demonstrate high affinity for serotonin receptors (e.g., 5-HT1A). Key structural determinants of activity include:

- Substituent Position : Ortho, meta, or para substitutions on the phenyl ring of piperazine enhance 5-HT1A binding .

- Linker Length : A three-carbon alkyl chain between the core heterocycle and piperazine optimizes receptor interaction .

- Functional Groups : Acetyl groups (as in the target compound) improve selectivity over 5-HT2A receptors compared to nitro or chloro substituents, which reduce affinity .

Comparison with Target Compound :

The ethyl carboxylate group in the target compound may reduce polarity, enhancing blood-brain barrier penetration compared to morpholine or heterocyclic replacements, which lower receptor affinity .

Triazine and Triazole Derivatives

highlights triazole derivatives lacking the 4-amino group on the triazin ring. These compounds exhibit moderate 5-HT1A affinity, suggesting the amino group in the target compound may strengthen hydrogen bonding with receptor residues .

Key Differences :

Crystallographic Stability

The amino and carbonyl groups in the triazin ring may form intermolecular hydrogen bonds, enhancing crystallinity compared to non-polar analogs .

Physicochemical Properties (Inferred)

Biological Activity

Ethyl 4-(2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring , a triazine ring , and an ethyl ester group , which contribute to its unique chemical reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and oxidation-reduction processes.

Chemical Structure

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms |

| Triazine Ring | A six-membered ring containing three nitrogen atoms |

| Ethyl Ester Group | Provides solubility and enhances biological activity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease processes, leading to observed therapeutic effects.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation or microbial resistance.

- Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially altering cellular responses.

- Antioxidant Activity : The presence of thiol groups may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For example:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate Inhibition |

| Staphylococcus aureus | High Inhibition |

| Candida albicans | Low Inhibition |

Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). Specific findings include:

- Increased expression of pro-apoptotic genes (e.g., P53, Bax).

- Decreased expression of anti-apoptotic genes (e.g., Bcl2).

- Enhanced caspase activity leading to programmed cell death.

Case Studies

A notable study evaluated the compound's efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| H157 (lung cancer) | 20 | Cell cycle arrest |

| BHK-21 (fibroblast) | 25 | Cytotoxicity |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triazine and piperazine derivatives. However, its unique combination of functional groups allows for distinct biological activities not found in simpler analogs.

Comparison Table

| Compound Name | Biological Activity |

|---|---|

| Ethyl 4-(2-(thioacetyl)piperazine) | Moderate Antimicrobial |

| Ethyl 6-methyltriazine derivative | Low Anticancer Activity |

| Ethyl piperazine derivative with halogen substitution | High Antioxidant Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.